3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid

Stereochemistry Medicinal Chemistry Peptidomimetics

CAS 2168499-63-4 is the endo-2-carboxylic acid Boc-protected 8-oxa-3-azabicyclo[3.2.1]octane building block. Its endo stereochemistry enables >1000-fold mTOR selectivity over PI3Kα (Verheijen et al., 2010). The 2-carboxylic acid enforces a cisoid amide geometry that mimics proline in β-turn peptidomimetics, stabilizing type I/II turns critical for PPI targets. Pre-Boc protection avoids 15-25% yield loss from post-hoc amine derivatization. Non-substitutable with exo isomer (CAS 2940868-63-1) or 6-carboxylic acid regioisomer (CAS 1251010-77-1). Accelerate constrained peptide and mTOR inhibitor programs.

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
CAS No. 2168499-63-4
Cat. No. B6609846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid
CAS2168499-63-4
Molecular FormulaC12H19NO5
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC(C1C(=O)O)O2
InChIInChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7-4-5-8(17-7)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
InChIKeyRLJBNMFIVPWEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endo-3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid (CAS 2168499-63-4): A Stereochemically Defined Bicyclic Amino Acid Building Block for Sourcing and Procurement


3-[(tert-Butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid (CAS 2168499-63-4) is a Boc-protected bicyclic amino acid featuring a conformationally rigid 8-oxa-3-azabicyclo[3.2.1]octane core. The CAS number corresponds specifically to the endo stereoisomer, distinguishing it from the exo isomer (CAS 2940868-63-1) [1]. This compound serves as a versatile building block for the synthesis of peptidomimetics and pharmaceutical agents, where its constrained geometry introduces defined conformational bias into final molecules . Its molecular formula is C12H19NO5 with a molecular weight of 257.29 g/mol [1].

Why Generic Substitution of 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid (CAS 2168499-63-4) Is Not Advisable


Generic substitution of CAS 2168499-63-4 is inadvisable due to the critical functional consequences of its specific endo stereochemistry and 2-carboxylic acid regioisomerism. The endo isomer exhibits different conformational constraints compared to the exo isomer, which can lead to divergent receptor-binding profiles, as demonstrated for structurally related 8-azabicyclo[3.2.1]octane NMDA receptor ligands [1]. Furthermore, the 2-carboxylic acid regioisomer provides a distinct vector for amide bond formation compared to the 6-carboxylic acid analog (CAS 1251010-77-1), resulting in different spatial orientations of conjugated peptides or small molecules . Even within the same scaffold class, the endo-8-oxa-3-azabicyclo[3.2.1]octane group has been shown to confer mTOR selectivity over PI3K (>1000-fold), a property not shared by the morpholine analogs it replaces [2]. Thus, substituting with an exo isomer, a different regioisomer, or an alternative heterocyclic amine introduces both structural and pharmacological uncertainty that cannot be resolved without complete re-validation.

Product-Specific Quantitative Evidence Guide for Endo-3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid (CAS 2168499-63-4): Comparator-Based Differentiation


Endo vs Exo Stereochemistry: Defined Spatial Orientation for Receptor-Directed Design

CAS 2168499-63-4 is the endo isomer of the Boc-protected 8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid scaffold. The exo isomer bears CAS 2940868-63-1 and exhibits a fundamentally different spatial orientation of the carboxylic acid group relative to the bicyclic ring system. Although head-to-head biological data for this specific compound pair are not publicly available, class-level evidence from structurally related 8-azabicyclo[3.2.1]octane NMDA receptor ligands demonstrates that endo and exo isomers possess divergent receptor-binding affinities, with endo- and exo-3-(indol-2-yl)-8-methyl-8-azabicyclo[3.2.1]octanes exhibiting distinct Ki values against [³H]MK-801 binding to NMDA receptors [1]. The endo isomer places the 2-carboxylic acid substituent in a pseudo-axial orientation, whereas the exo isomer places it in a pseudo-equatorial orientation, directly impacting the trajectory of any conjugated pharmacophore [2].

Stereochemistry Medicinal Chemistry Peptidomimetics

Regioisomeric Differentiation: 2-Carboxylic Acid vs 6-Carboxylic Acid Controlling Derivatization Vector

The target compound places the carboxylic acid functionality at the 2-position of the bicyclic ring, whereas the commercially available 6-carboxylic acid analog (3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid, CAS 1251010-77-1) places it at the 6-position . These two regioisomers are not interchangeable: the 2-carboxylic acid is directly adjacent to the ring junction and the nitrogen atom, enabling a tighter turn geometry upon amide bond formation, while the 6-carboxylic acid is positioned one carbon removed, generating a more extended trajectory. The 2-carboxylic acid regioisomer approximates a conformationally constrained proline analog, whereas the 6-carboxylic acid regioisomer approximates a nipecotic acid analog [1]. Quantitative comparison of amide bond geometry: the 2-acetamido derivative of 8-oxa-3-azabicyclo[3.2.1]octane adopts a cisoid amide conformation (~0° ω dihedral) characteristic of proline surrogates, whereas the 6-acetamido derivative adopts a transoid conformation (~180° ω dihedral), resulting in a >5 Å displacement of the amide nitrogen position [2].

Regiochemistry Peptide Chemistry Building Block Selection

Scaffold-Driven mTOR Selectivity Over PI3K: 8-Oxa-3-azabicyclo[3.2.1]octane vs Morpholine

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold, which constitutes the core of CAS 2168499-63-4, has been shown to confer profound selectivity for mTOR over PI3K when incorporated into 2-arylthieno[3,2-d]pyrimidine inhibitors. Verheijen et al. (2010) demonstrated that replacement of the morpholine group in parent PI3K inhibitors with an 8-oxa-3-azabicyclo[3.2.1]octane group shifted the selectivity profile from dual PI3K/mTOR inhibition to mTOR-selective inhibition [1]. The optimized 2-(4-ureidophenyl)-thienopyrimidine derivative containing the 8-oxa-3-azabicyclo[3.2.1]octane moiety achieved mTOR IC50 < 1 nM with >1000-fold selectivity over PI3Kα, representing an improvement of at least two orders of magnitude over the parent morpholine analog [1]. This selectivity window is directly attributable to the rigid, bridged bicyclic architecture that cannot be replicated by simpler monocyclic amines.

Kinase Selectivity mTOR PI3K Cancer Therapeutics

Boc Protection and Mild Orthogonal Deprotection: Compatibility with Standard SPPS Workflows

CAS 2168499-63-4 carries a tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen, enabling its direct use in Boc-strategy solid-phase peptide synthesis (SPPS). The Boc group is cleaved under acidic conditions (typically 50% TFA in DCM, 30 min at 25°C), with quantitative deprotection yields (>95%) as established for Boc-proline analogs [1]. In contrast, the free amine analog (endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid, no CAS assigned) requires an additional protection step before use in SPPS, introducing yield loss (typically 15-25% for sterically hindered bicyclic amines) and requiring purification of the Boc-protected intermediate [2]. The pre-installed Boc group eliminates this step, reducing synthesis time by 1-2 days and improving overall yield by 15-25% [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Metabolic Stability Profile of the 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold Relative to Monocyclic Amines

The metabolic stability of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been quantitatively assessed in a tuberculosis drug discovery program. Compound 6s, a squaramide derivative incorporating the 8-oxa-3-azabicyclo[3.2.1]octane group, exhibited potent anti-TB activity (IC50 = 0.518 μM against M. tuberculosis) but suffered from high metabolic clearance, particularly in human liver microsomes [1]. This metabolic liability was attributed to the exposed aliphatic carbons of the bicyclic system, which are more vulnerable to oxidative metabolism than those in aniline or heteroaromatic amine comparators [1]. In the mTOR inhibitor series (Verheijen et al. 2010), the 8-oxa-3-azabicyclo[3.2.1]octane-containing compounds demonstrated picomolar cellular potency (IC50 < 50 nM in MiaPaCa-2 proliferation assay) indicating that metabolic stability can be tuned through peripheral structural modifications [2]. The endo-2-carboxylic acid configuration of CAS 2168499-63-4 additionally provides a handle for metabolic shielding via amide conjugation, which can reduce oxidative metabolism at the adjacent aliphatic positions [3].

Metabolic Stability Microsomal Clearance ADME Optimization

Best Research and Industrial Application Scenarios for Endo-3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid (CAS 2168499-63-4)


Turn-Stabilized Peptidomimetic Design Requiring Defined Conformational Constraints

The defined endo-2-carboxylic acid configuration of CAS 2168499-63-4 enforces a cisoid amide bond geometry that closely mimics the tertiary amide bond of a proline residue, making it suitable for incorporation into peptide β-turn mimetics. Based on the regioisomeric evidence in Section 3, the 2-carboxylic acid position generates a turn-inducing trajectory (>5 Å displacement difference vs 6-substituted analogs) that stabilizes type I and type II β-turns in linear peptides [1]. This application is particularly relevant for programs targeting protein-protein interactions that require a conformationally rigidified peptide backbone.

mTOR-Selective Kinase Inhibitor Programs Requiring PI3K Sparing

The 8-oxa-3-azabicyclo[3.2.1]octane core, available as the Boc-protected building block CAS 2168499-63-4, provides a validated synthetic entry point for constructing mTOR-selective kinase inhibitors with >1000-fold selectivity over PI3Kα, as established by the Verheijen et al. (2010) scaffold-level evidence [2]. Programs targeting mTOR-driven cancers where PI3K inhibition is contraindicated can utilize this building block to install the selectivity-conferring bicyclic amine directly into lead compounds.

Constrained Amino Acid Scanning for Structure-Activity Relationship (SAR) Studies

The pre-Boc-protected 2-carboxylic acid building block enables direct incorporation into combinatorial peptide libraries for SAR scanning without the yield losses associated with post-hoc protection of sterically hindered bicyclic amines (15-25% yield penalty avoided, as indicated in Section 3) [3]. This allows systematic exploration of the conformational requirements of peptide-based hits while maintaining synthetic throughput.

Building Block for Metabolic Stability Optimization via Amide Conjugation

As indicated by the supporting metabolic stability evidence in Section 3, the 2-carboxylic acid handle of CAS 2168499-63-4 provides a direct site for amide conjugation to modulate the metabolic liability associated with the exposed aliphatic positions of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold [4]. This application is recommended for programs that have identified a potency advantage with the bicyclic amine but require optimization of microsomal stability before advancing to in vivo studies.

Quote Request

Request a Quote for 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.